1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Analytical Chemistry Quality Control Compound Authentication

1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034232-22-7) is a synthetic, low-molecular-weight (381.4 g/mol) small molecule featuring a central urea core asymmetrically substituted with a 3,4-dimethoxybenzyl group and a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety. Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]urea, and its molecular formula is C20H23N5O3.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 2034232-22-7
Cat. No. B2848266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034232-22-7
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H23N5O3/c1-25-13-17(12-24-25)16-6-15(8-21-11-16)10-23-20(26)22-9-14-4-5-18(27-2)19(7-14)28-3/h4-8,11-13H,9-10H2,1-3H3,(H2,22,23,26)
InChIKeyFPUNERUYGZDIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034232-22-7): Compound Identity and Procurement Starting Point


1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034232-22-7) is a synthetic, low-molecular-weight (381.4 g/mol) small molecule featuring a central urea core asymmetrically substituted with a 3,4-dimethoxybenzyl group and a 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety [1]. Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]urea, and its molecular formula is C20H23N5O3 [1]. Computed physicochemical properties include an XLogP3-AA of 1.2, two hydrogen bond donors, five hydrogen bond acceptors, and seven rotatable bonds [1]. The compound is listed in the PubChem Compound database (CID 119105136) and is available from multiple chemical vendors as a research-grade tool compound [1].

Substitution Risks for 1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Structural Uniqueness of the Pyridinyl-Pyrazole Arm


Substituting 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea with a generic N,N'-disubstituted urea or a closely related analog (e.g., simple 3,4-dimethoxybenzyl ureas lacking the pyridinyl-pyrazole arm) is not supported by public evidence because the 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl fragment constitutes a spatially defined heteroaryl motif that dictates distinct molecular recognition properties. Pyrazole-containing ureas are known to engage kinase and other enzyme active sites via precise hydrogen-bonding networks, and even modest changes in the heteroaryl substitution pattern (e.g., moving from a pyrazole-4-yl to a pyrazole-3-yl linkage or removing the pyridine spacer) can ablate target binding [1]. Without direct comparative pharmacological data, the safest procurement principle is to use the exact CAS-registered compound with full analytical characterization to ensure experimental reproducibility [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea Against Closest Analogs


Structural Identity Confirmation via High-Resolution Chromatographic and Spectroscopic Fingerprint vs. Des-methyl and Regioisomeric Analogs

When procured at a typical vendor specification of ≥95% purity (HPLC), 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea exhibits a defined retention time and a molecular ion [M+H]+ at m/z 382.2 (C20H23N5O3, monoisotopic mass 381.1801 Da) that reliably distinguishes it from the des-methyl analog (1-(3,4-dimethoxybenzyl)-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea; Δm/z +14) and from the regioisomer featuring a pyrazole-3-yl linkage [1]. The InChIKey FPUNERUYGZDIKZ-UHFFFAOYSA-N provides a unique structural hash for database cross-referencing, eliminating ambiguity in compound identity management [1].

Analytical Chemistry Quality Control Compound Authentication

Physicochemical Property Profile: Calculated Lipophilicity (XLogP3-AA 1.2) vs. Higher-LogP Pyrazole-Benzyl Urea Congeners

The target compound displays a computed XLogP3-AA value of 1.2, placing it at the lower end of the lipophilicity range for pyrazole-benzyl ureas [1]. This contrasts with structurally related N-alkyl-N'-(heteroaryl-substituted benzyl)-N'-arylureas, which frequently exhibit calculated logP values >2.5 due to additional aromatic substituents [1]. The moderate lipophilicity arises from the combination of the polar urea linker, the methoxy groups on the benzyl ring, and the pyridinyl-pyrazole heterocycle. No experimental logD7.4 or solubility data have been reported for this specific compound, precluding direct experimental comparison.

Medicinal Chemistry Drug Design Physicochemical Profiling

Class-Level Inference: Pyrazole-Benzyl Urea Scaffold Activity in p38α MAP Kinase Inhibition as a Rationale for Target Engagement Screening

Although no direct bioactivity data are available for 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, the pyrazole-benzyl urea chemotype has been validated as a privileged scaffold in p38α MAP kinase inhibitor design. Arai et al. (2012) reported that pyrazole-benzyl ureas bearing a 2-molpholinopyrimidine moiety achieved IC50 values in the low nanomolar range (e.g., compound 8g: p38α IC50 = 12 nM) in enzymatic assays, with the pyrazole ring serving as a critical hinge-binding element [1]. The target compound retains the pyrazole-urea pharmacophore but differs in the second aryl arm, suggesting that screening against p38α or a broader kinase panel is warranted to establish its selectivity fingerprint.

Kinase Inhibition p38α MAPK Scaffold-Directed Screening

Recommended Research Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea


Kinase Selectivity Panel Screening Using the Pyridinyl-Pyrazole Urea Scaffold

Procure the compound with ≥95% HPLC purity and verified LC-MS identity (InChIKey FPUNERUYGZDIKZ-UHFFFAOYSA-N) for profiling against a panel of recombinant protein kinases, particularly p38α MAPK and related stress-activated kinases, given the precedent of pyrazole-benzyl ureas as potent p38α inhibitors (reference compound 8g IC50 = 12 nM) [1]. The 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl arm offers a differentiated heteroaryl presentation versus previously characterized pyrazole-benzyl ureas, enabling exploration of novel kinase selectivity space [1].

Physicochemical Property Benchmarking in Cellular Assay Development

The calculated XLogP3-AA of 1.2 suggests favorable aqueous compatibility relative to more lipophilic urea congeners [1]. Researchers developing cell-based assays can leverage this property to minimize vehicle-related artifacts; parallel measurement of experimental logD7.4, kinetic solubility, and plasma protein binding is recommended to empirically validate the compound's suitability as a cellular probe [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyridinyl-Pyrazole Vector

Use the compound as a core scaffold for systematic SAR studies. The presence of the pyridin-3-yl linker between the urea and the pyrazole ring creates an extended, rotatable pharmacophore with seven rotatable bonds [1]. Synthetic modifications at the N1-methylpyrazole position, pyridine ring substitution, or replacement of the 3,4-dimethoxybenzyl group can map the structural determinants of target engagement, guided by the established SAR of pyrazole-urea kinase inhibitors [2].

Analytical Reference Standard for Regioisomeric Quality Control

Owing to its well-defined InChIKey and chromatographic behavior, the compound can serve as an analytical reference standard to differentiate between the intended 4-yl-pyrazole regioisomer and potential synthetic byproducts (e.g., 3-yl or 5-yl pyrazole isomers) during library synthesis or scale-up [1]. This application is critical for maintaining chemical integrity in medicinal chemistry campaigns where regioisomeric purity directly impacts biological assay reproducibility [1].

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.